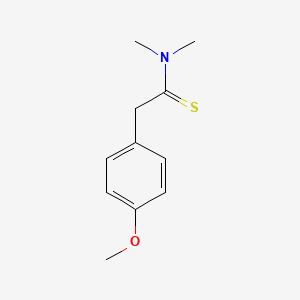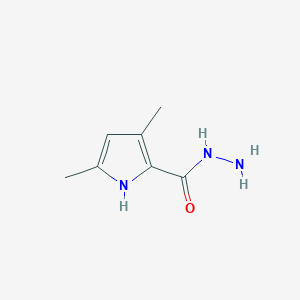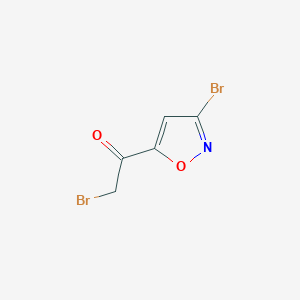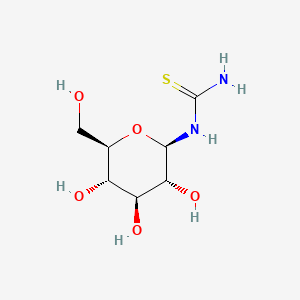
N-(2-Thienylmethylene)-1,3-benzodioxol-5-amine
Descripción general
Descripción
N-(2-Thienylmethylene)-1,3-benzodioxol-5-amine is a chemical compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is synthesized through the condensation of 2-thiophenecarboxaldehyde and 1,3-benzodioxol-5-amine, resulting in the formation of an imine linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Thienylmethylene)-1,3-benzodioxol-5-amine involves the reaction between 2-thiophenecarboxaldehyde and 1,3-benzodioxol-5-amine. The reaction typically occurs under mild conditions, often in the presence of an acid catalyst to facilitate the condensation process. The reaction can be summarized as follows:
Reactants: 2-thiophenecarboxaldehyde and 1,3-benzodioxol-5-amine.
Catalyst: Acid catalyst (e.g., acetic acid).
Solvent: Ethanol or methanol.
Conditions: Reflux for several hours.
The reaction yields this compound as the primary product, along with water as a by-product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification techniques to obtain the desired compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Thienylmethylene)-1,3-benzodioxol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Electrophilic reagents like bromine (Br₂) or chlorinating agents can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the thiophene ring.
Aplicaciones Científicas De Investigación
N-(2-Thienylmethylene)-1,3-benzodioxol-5-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of advanced materials and as a precursor in organic synthesis.
Mecanismo De Acción
The mechanism of action of N-(2-Thienylmethylene)-1,3-benzodioxol-5-amine involves its interaction with molecular targets through the imine linkage. The compound can coordinate with metal ions, forming stable complexes that exhibit unique physicochemical properties. These metal complexes can interact with biological molecules, leading to various biological effects. The exact molecular pathways and targets depend on the specific application and the nature of the metal complex formed.
Comparación Con Compuestos Similares
Similar Compounds
- N,N′-bis(2-thienylmethylene)-1,2-diaminobenzene
- N,N′-bis(2-thienylmethylene)-1,3-diaminobenzene
- N,N′-bis(2-thienylmethylene)-1,4-diaminobenzene
Uniqueness
N-(2-Thienylmethylene)-1,3-benzodioxol-5-amine is unique due to its specific structure, which combines the benzodioxole moiety with the thiophene ring through an imine linkage. This unique structure imparts distinct electronic and steric properties, making it a valuable compound in various research fields.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-thiophen-2-ylmethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2S/c1-2-10(16-5-1)7-13-9-3-4-11-12(6-9)15-8-14-11/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKCGCHKEUVNLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N=CC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77822-82-3 | |
| Record name | 1,3-Benzodioxol-5-amine, N-(2-thienylmethylene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077822823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 2-{2-[(cyclohexylamino)carbonyl]anilino}-2-oxoacetate](/img/structure/B1660436.png)



![Benzenamine, N,N-dimethyl-4-[2-(1-oxido-2-pyridinyl)diazenyl]-](/img/structure/B1660445.png)
![1-Oxaspiro[4.5]dec-2-en-4-one](/img/structure/B1660449.png)




